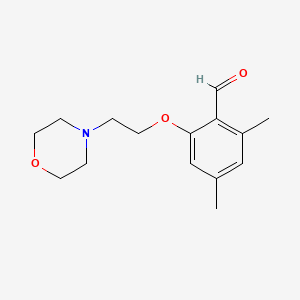

2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde

Description

Chemical Structure: 2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde (CAS: 1213945-22-2) is a benzaldehyde derivative featuring:

- Methyl groups at positions 2 and 4 on the aromatic ring.

- A 2-morpholinoethoxy substituent at position 4.

- Molecular formula: C₁₃H₁₇NO₃ (calculated from , PI-27939).

Properties

IUPAC Name |

2,4-dimethyl-6-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-12-9-13(2)14(11-17)15(10-12)19-8-5-16-3-6-18-7-4-16/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDOYKMZSJJUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCCN2CCOCC2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde typically involves the reaction of 2,4-dimethylbenzaldehyde with 2-(morpholino)ethanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

2,4-Dimethylbenzaldehyde+2-(Morpholino)ethanol→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed

Oxidation: 2,4-Dimethyl-6-(2-morpholinoethoxy)benzoic acid.

Reduction: 2,4-Dimethyl-6-(2-morpholinoethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The morpholinoethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 4-(2-Morpholinoethoxy)benzaldehyde (CAS: 82625-45-4)

- Structure: Morpholinoethoxy group at para position (position 4) on unsubstituted benzaldehyde.

- Molecular formula: C₁₃H₁₇NO₃ (identical to the target compound).

- Key Differences: Lack of methyl groups reduces steric hindrance. The para-substituted morpholinoethoxy group may improve crystallinity due to symmetric packing (as seen in planar analogs; ). Higher polarity due to unhindered electron donation from the morpholino group.

(b) 2-(2-Morpholinoethoxy)benzaldehyde (CAS: 68997-45-5)

- Structure: Morpholinoethoxy group at ortho position (position 2).

- Molecular formula: C₁₃H₁₇NO₃.

- Key Differences :

Halogenated Derivatives

2,3-Difluoro-4-(2-morpholinoethoxy)benzaldehyde (Patent Example, –3)

- Structure: Fluorine atoms at positions 2 and 3; morpholinoethoxy at position 3.

- Molecular formula: C₁₃H₁₅F₂NO₃.

- Key Differences :

- Electron-withdrawing fluorine atoms increase electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions.

- Improved metabolic stability in pharmaceutical applications (e.g., LCMS m/z 412 [M+H]+ in a drug intermediate; ).

- Lower logP (more hydrophilic) compared to dimethyl-substituted analogs.

Methoxy-Substituted Analogs

3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde (CAS: 6131-05-1; )

- Structure: Methoxy at position 3; morpholinoethoxy at position 4.

- Molecular formula: C₁₄H₁₉NO₄.

- Key Differences: Methoxy group provides additional electron donation, directing electrophilic substitution reactions to specific ring positions. Higher molecular weight (265.30 g/mol) reduces volatility compared to non-methoxy analogs.

Allyloxy-Substituted Analogs ()

4-((2-Methylallyl)oxy)benzaldehyde (CAS: 38002-91-4)

- Structure: Allyloxy group instead of morpholinoethoxy.

- Key Differences: Allyloxy substituents are less polar, resulting in higher lipophilicity (logP ~2.5 vs. ~1.8 for morpholinoethoxy analogs). Reduced hydrogen bonding capacity limits use in aqueous-phase reactions.

Solubility and Reactivity

- Target Compound: Moderate solubility in polar solvents (e.g., DMSO) due to morpholino group; dimethyl groups may reduce aqueous solubility.

- Fluorinated Analogs : Higher solubility in organic solvents (e.g., acetonitrile) due to fluorine’s electronegativity.

- Methoxy Analogs : Enhanced solubility in alcohols and esters.

Tabulated Comparison

Biological Activity

2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves modifications of benzaldehyde derivatives through various chemical reactions. A common method includes the Williamson ether synthesis, which utilizes potassium carbonate as a base to introduce the morpholinoethoxy group into the benzaldehyde structure. This reaction has been reported to yield significant amounts of the desired compound, demonstrating its feasibility for further pharmacological studies .

Biological Activity

1. Anticholinesterase Activity

Research has indicated that compounds similar to this compound exhibit potent inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. For instance, derivatives with morpholino groups have shown significant inhibition against electric eel AChE with IC50 values in the low micromolar range . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

2. Antiproliferative Effects

In vitro studies have also demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. For example, derivatives containing similar functional groups have been tested against HeLa cells and exhibited notable antiproliferative activity by disrupting microtubule dynamics, which is essential for mitotic progression .

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored through its structural analogs. Certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds were found to be significantly lower than those for untreated controls, indicating strong antibacterial properties .

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

- Case Study 1 : A recent study synthesized various morpholino-substituted benzaldehydes and evaluated their AChE inhibitory activity. The most potent compound demonstrated an IC50 value of 0.50 µM against AChE, suggesting high selectivity and potential for therapeutic use in cognitive disorders .

- Case Study 2 : Another investigation focused on antiproliferative agents derived from rigidin-inspired structures. These compounds were shown to affect microtubule assembly in HeLa cells leading to cell death, emphasizing their potential as anticancer agents .

Research Findings

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Q & A

Q. What are the standard synthetic routes for synthesizing 2,4-Dimethyl-6-(2-morpholinoethoxy)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, morpholinoethoxy groups can be introduced by reacting 2,4-dimethyl-6-hydroxybenzaldehyde with 2-chloroethyl morpholine in the presence of a base like K₂CO₃ under reflux conditions in acetone or ethanol. Reaction progress is monitored by TLC, and purification often involves column chromatography or recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H NMR : To confirm substituent positions and integration ratios. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while morpholine protons resonate as multiplets near δ 3.5–3.7 ppm .

- HPLC : For purity assessment, using conditions like reverse-phase C18 columns with UV detection at 254 nm. Retention times (e.g., 0.95 minutes under specific conditions) help validate reproducibility .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch near 1700 cm⁻¹) .

Q. How can common side reactions during synthesis be mitigated?

Side reactions such as over-alkylation or oxidation can be minimized by:

- Using anhydrous solvents and inert atmospheres (argon/nitrogen).

- Controlling reaction temperature (e.g., reflux at 80–100°C) and stoichiometry of reagents.

- Adding catalytic glacial acetic acid to stabilize intermediates in condensation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) may enhance reactivity compared to toluene, as shown in analogous Hf(OTf)₄-catalyzed benzaldehyde reactions .

- Catalyst use : Transition metal catalysts (e.g., Pd or Cu) could accelerate morpholinoethoxy group introduction, though this requires empirical testing.

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional reflux .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. Key steps include:

Q. What methodologies address discrepancies in reported biological activities of benzaldehyde derivatives?

Contradictory bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls.

- Substituent effects : Compare activities of analogs (e.g., 3-methoxy vs. 2,4-dimethyl derivatives) to identify structure-activity relationships .

- Solubility factors : Use co-solvents (e.g., DMSO) to ensure compound dissolution in biological assays .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

Density Functional Theory (DFT) calculations can:

- Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

- Simulate transition states for key steps (e.g., aldehyde condensation).

- Validate experimental outcomes (e.g., regioselectivity in alkylation reactions) .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data for benzaldehyde derivatives?

Discrepancies may stem from:

- Measurement conditions : Solubility in water vs. organic solvents (e.g., ethanol) varies significantly. For example, 4-hydroxybenzaldehyde is sparingly soluble in water (8.45 mg/mL at 25°C) but freely soluble in ethanol .

- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. Use DSC/XRD to characterize polymorphs .

Q. Why do morpholinoethoxy-substituted benzaldehydes show variable stability in storage?

Degradation pathways (e.g., oxidation of the aldehyde group) depend on:

- Storage conditions : Light-sensitive compounds require amber vials and inert atmospheres.

- Impurity profiles : Trace acidic/basic impurities accelerate decomposition. Purity must exceed 95% (validated by HPLC) .

Methodological Tables

Table 1: Key Synthetic Parameters for Analogous Compounds

| Compound | Yield | Conditions | Reference |

|---|---|---|---|

| 3-Methoxy-4-(2-morpholinoethoxy)benzaldehyde | 84% | Reflux, K₂CO₃, ethanol | |

| 4-(4-Bromobenzyloxy)benzaldehyde | 72% | Acetone, K₂CO₃, 1 h reflux |

Table 2: Common Analytical Parameters

| Technique | Key Data | Application |

|---|---|---|

| ¹H NMR | δ 9.86 (s, 1H, CHO) | Confirm aldehyde functionality |

| HPLC | RT 0.95 min (C18, 0.1% TFA/ACN) | Purity assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.